molecular formula C16H13N3O2S2 B12745437 Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide CAS No. 113387-73-8

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide

Cat. No.: B12745437
CAS No.: 113387-73-8
M. Wt: 343.4 g/mol
InChI Key: XDCAPURAJUSKQF-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide is a complex organic compound with the molecular formula C10H9N3O2S2 and a molecular weight of 267.332 . This compound is known for its unique structural features, which include a thieno[2,3-d]isothiazole core and a pyrazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]isothiazole core, followed by the introduction of the pyrazolyl group. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

CAS No.

113387-73-8

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-5-phenylthieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C16H13N3O2S2/c1-10-8-11(2)19(17-10)16-15-14(23(20,21)18-16)9-13(22-15)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

XDCAPURAJUSKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NS(=O)(=O)C3=C2SC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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